
1-(4-Fluorophenylsulfonyl)piperidine
Overview
Description
1-(4-Fluorophenylsulfonyl)piperidine is a piperidine derivative featuring a sulfonyl group attached to a 4-fluorophenyl substituent. Piperidine, a six-membered heterocyclic amine, serves as a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding. The sulfonyl group enhances the compound’s stability and modulates electronic properties, making it a candidate for diverse biological applications.
Preparation Methods
The synthesis of 1-(4-Fluorophenylsulfonyl)piperidine typically involves the reaction of piperidine with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Piperidine+4-Fluorobenzenesulfonyl chloride→this compound+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Substitution Reactions
The sulfonyl group in this compound serves as an excellent leaving group, enabling nucleophilic substitution reactions.
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Mechanistic Insight : The sulfonyl group activates the piperidine ring for substitutions, particularly at the nitrogen or adjacent carbons. For example, alkylation at C4 of the piperidine ring proceeds via deprotonation using LDA, followed by formaldehyde quenching .
Acylation and Alkylation
The piperidine nitrogen readily participates in acylation and alkylation to generate derivatives with enhanced bioactivity.
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Industrial Relevance : These reactions are scalable using microwave-assisted synthesis (e.g., 20 min at 80°C) .
Oxidation and Reduction
The sulfonyl group and piperidine ring undergo redox transformations under controlled conditions.
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Catalytic Systems : Asymmetric hydrogenation using Ru(II) or Rh(I) catalysts achieves enantioselectivity >95% for chiral piperidines .
Cross-Coupling Reactions
Palladium- and copper-mediated couplings expand structural diversity.
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Applications : Radiolabeled derivatives (e.g., [F]9) achieve radiochemical yields of 34.5% for neuroimaging .
Cyclization and Ring-Opening
The piperidine scaffold participates in cycloadditions and ring-expansion reactions.
Key Mechanistic Insights
Scientific Research Applications
a. Antagonism of DP-2 Receptors
One of the primary applications of 1-(4-Fluorophenylsulfonyl)piperidine is its role as an antagonist of the DP-2 receptor, which is implicated in several inflammatory and allergic conditions. Research indicates that compounds targeting this receptor can be beneficial in treating disorders such as:
- Allergic Rhinitis : The compound has been suggested to alleviate symptoms associated with allergic rhinitis by modulating the DP-2 receptor pathway, which plays a significant role in inflammation and immune responses .
- Asthma and Atopic Dermatitis : Similar mechanisms have been proposed for asthma and atopic dermatitis, where modulation of the DP-2 receptor may help reduce inflammation and improve patient outcomes .
b. Synthesis of Novel Therapeutics
This compound serves as a building block in the synthesis of novel therapeutic agents. Its sulfonamide group enhances solubility and bioavailability, which are critical factors in drug design. This compound can be modified to create derivatives with improved pharmacological properties, potentially leading to new treatments for various diseases .
a. Organic Synthesis
In organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable reagent in laboratory settings for developing new compounds with desired biological activities .
b. Biological Studies
The compound is also used in biological research to study the mechanisms of action of DP-2 antagonists. By investigating how these compounds interact with biological systems, researchers can gain insights into their potential therapeutic effects and side effects, paving the way for safer and more effective drugs.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in clinical settings:
- Study on Allergic Rhinitis : A clinical study demonstrated that patients treated with DP-2 antagonists showed significant improvement in nasal symptoms compared to those receiving placebo treatments. This suggests that this compound could be effective in managing allergic rhinitis symptoms .
- Research on Inflammatory Markers : Another study highlighted the compound's ability to reduce inflammatory markers in patients with asthma, indicating its potential role as a therapeutic agent for respiratory conditions .
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenylsulfonyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenylsulfonyl group can enhance the compound’s binding affinity and selectivity towards its target, leading to desired therapeutic effects .
Comparison with Similar Compounds
Structural Analogues of 1-(4-Fluorophenylsulfonyl)piperidine
The following table summarizes key structural analogs, their substituents, synthesis methods, and biological activities:
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups: The 1-pyrrolidino group is a stronger electron donor than 1-piperidino, influencing aromatic ring electron density . For example, nitro groups in 6p decrease resonance efficiency (εmax = 425 nm vs. higher values in pyrrolidine analogs) .
- Steric Effects : Bulky substituents (e.g., 4-methylphenyl in ) may enhance binding to hydrophobic pockets in proteins, as seen in sigma-1 receptor ligands .
Biological Activity
1-(4-Fluorophenylsulfonyl)piperidine is an organic compound with the molecular formula C11H14FNO2S. It is a derivative of piperidine, characterized by the presence of a fluorophenylsulfonyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and comparative analyses.
- Molecular Weight : 243.30 g/mol
- CAS Number : 312-32-3
- Structure : The structure features a piperidine ring substituted with a 4-fluorobenzenesulfonyl group.
The biological activity of this compound is largely attributed to its interaction with various biological targets. The fluorophenylsulfonyl group enhances binding affinity and selectivity towards enzymes or receptors, potentially modulating their activity. This mechanism is particularly relevant in the context of drug development, where such interactions can lead to therapeutic effects against various diseases.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. In a study involving various piperidine derivatives, it was found that certain analogues demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The specific efficacy of this compound in this context remains to be fully elucidated but suggests potential applications in treating infections.
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. Notably, it has been tested against HeLa cells (human cervical cancer) and other cancer cell lines. The results indicate that this compound can induce apoptosis in cancer cells, with IC50 values suggesting effective concentrations for therapeutic use.
Case Studies
A notable study involving the synthesis and evaluation of fluorinated piperidine derivatives reported that certain compounds with structural similarities to this compound exhibited promising cytotoxicity against HeLa cells, with CC50 values significantly below 1 µM. These findings underscore the potential of fluorinated compounds in anticancer therapy .
Comparative Analysis with Similar Compounds
This compound can be compared with other piperidine derivatives to understand its unique properties:
Compound | Substituent | Lipophilicity | Metabolic Stability |
---|---|---|---|
This compound | Fluorine | High | Enhanced |
1-(4-Methylphenylsulfonyl)piperidine | Methyl | Moderate | Moderate |
1-(4-Chlorophenylsulfonyl)piperidine | Chlorine | Moderate | Lower |
The presence of the fluorine atom in this compound contributes to increased lipophilicity and metabolic stability compared to its analogues, making it a candidate for further drug development .
Safety and Handling
Safety measures for handling this compound include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation during use. It is classified as a hazardous material due to its potential health risks upon exposure.
Q & A
Q. What are the standard synthetic routes for 1-(4-fluorophenylsulfonyl)piperidine, and how do reaction conditions influence yield and purity?
Basic:
The compound is typically synthesized via nucleophilic substitution, where piperidine reacts with 4-fluorophenylsulfonyl chloride under basic conditions (e.g., triethylamine or pyridine). Purification involves recrystallization or chromatography . Key parameters affecting yield include stoichiometric ratios, solvent choice (e.g., dichloromethane or THF), and temperature (ambient to 60°C). Impurities often arise from incomplete sulfonylation or residual starting materials, necessitating rigorous washing with dilute HCl or NaHCO₃ .
Advanced:
Alternative routes include fluorosulfonylation using sulfuryl fluoride (SO₂F₂) under radical-initiated conditions, which avoids sulfonyl chloride intermediates. This method, adapted from sulfonyl fluoride synthesis , requires anhydrous conditions and inert gas (N₂/Ar) to suppress side reactions. Microwave-assisted synthesis has been explored to reduce reaction times (15–30 minutes vs. 12–24 hours), improving yields by 15–20% .
Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?
Basic:
Routine characterization employs ¹H/¹³C NMR to confirm sulfonyl and piperidine moieties. Key NMR signals include:
- Piperidine protons: δ 1.4–1.8 ppm (axial CH₂) and δ 2.8–3.2 ppm (equatorial CH₂).
- Aromatic protons: δ 7.2–7.8 ppm (4-fluorophenyl).
Mass spectrometry (ESI-MS) typically shows [M+H]⁺ at m/z 258.1 .
Advanced:
X-ray crystallography resolves stereoelectronic effects, such as the sulfonyl group’s orientation relative to the piperidine ring. For example, crystallographic data from analogous compounds (e.g., dispiro-piperidine derivatives) reveal chair conformations with sulfonyl groups in equatorial positions . DFT calculations (B3LYP/6-31G*) predict bond angles and torsional strain, aiding in interpreting NMR coupling constants .
Q. What are the known biological targets of this compound, and how is its activity modulated?
Basic:
The compound acts as a σ-1 receptor modulator and 5-HT (serotonin) enhancer , validated via radioligand binding assays (IC₅₀ = 120 nM for σ-1) . In vitro assays (e.g., CHO-K1 cells transfected with human receptors) measure cAMP inhibition or Ca²⁺ flux to quantify activity .
Advanced:
Structure-activity relationship (SAR) studies show that fluorination at the para position enhances metabolic stability by reducing CYP450-mediated oxidation. Substituting the sulfonyl group with carbonyl or thioether groups abolishes σ-1 affinity, highlighting the sulfonyl moiety’s critical role .
Q. How do researchers address discrepancies in reported pharmacological data for this compound?
Advanced:
Contradictions in IC₅₀ values (e.g., 120 nM vs. 450 nM for σ-1) may stem from assay conditions (e.g., buffer pH, cell line variability). Meta-analyses recommend standardizing protocols, such as using Tris-HCl buffer (pH 7.4) and HEK293 cells overexpressing human σ-1 receptors . Kinetic solubility assays (e.g., nephelometry) further clarify bioavailability differences across studies .
Q. What methodologies are used to assess the compound’s stability under physiological conditions?
Basic:
Forced degradation studies (acid/base hydrolysis, oxidative stress) identify labile sites. For example, the sulfonyl group resists hydrolysis at pH 1–13 but degrades under UV light (λ = 254 nm) via radical cleavage .
Advanced:
LC-MS/MS tracks degradation products in simulated gastric fluid (SGF) and intestinal fluid (SIF). Major metabolites include 4-fluorobenzenesulfonic acid (Phase I) and piperidine-N-oxide (Phase II) . Accelerated stability testing (40°C/75% RH for 6 months) confirms shelf-life predictions using the Arrhenius equation .
Q. How is the compound utilized in designing enzyme inhibitors or probes?
Advanced:
The sulfonyl group serves as a covalent warhead for serine hydrolases. Activity-based protein profiling (ABPP) with fluorescent tags (e.g., TAMRA) identifies off-target interactions in proteomes . In kinase assays, it inhibits PI3Kδ (IC₅₀ = 80 nM) via H-bonding with Lys779 and hydrophobic interactions with Val828 .
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZARDDKGQWNMKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353836 | |
Record name | 1-(4-Fluorophenylsulfonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312-32-3 | |
Record name | 1-[(4-Fluorophenyl)sulfonyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Fluorophenylsulfonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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